Tert-butyl (methyldiphenylsilyl)acetate
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Overview
Description
t-Butyl (methyldiphenylsilyl)acetate is an organic compound with the molecular formula C19H24O2Si and a molecular weight of 312.48 g/mol . This compound is a silyl ester, which is commonly used in organic synthesis and various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Butyl (methyldiphenylsilyl)acetate can be synthesized through the esterification of t-butyl acetate with methyldiphenylsilyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of t-butyl (methyldiphenylsilyl)acetate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
t-Butyl (methyldiphenylsilyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl esters depending on the reagent used.
Scientific Research Applications
t-Butyl (methyldiphenylsilyl)acetate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of t-butyl (methyldiphenylsilyl)acetate involves the formation of a stable silyl ester, which can undergo various chemical transformations. The silyl group provides steric protection to the ester, making it less reactive towards nucleophiles. This property is exploited in organic synthesis to protect sensitive functional groups during multi-step reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl protecting group used in organic synthesis.
Trimethylsilyl chloride: Commonly used for silylation reactions.
Triisopropylsilyl chloride: Provides steric protection similar to t-butyl (methyldiphenylsilyl)acetate.
Uniqueness
t-Butyl (methyldiphenylsilyl)acetate is unique due to its combination of steric bulk and stability, making it an excellent protecting group for sensitive functional groups. Its ability to undergo a variety of chemical reactions while maintaining stability under different conditions sets it apart from other silyl esters.
Properties
CAS No. |
77772-21-5 |
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Molecular Formula |
C19H24O2Si |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
tert-butyl 2-[methyl(diphenyl)silyl]acetate |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,3)21-18(20)15-22(4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 |
InChI Key |
CBTKWYFEEQGNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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